Product packaging for sn-Glycerol 3-phosphate(Cat. No.:CAS No. 17989-41-2)

sn-Glycerol 3-phosphate

Cat. No.: B094121
CAS No.: 17989-41-2
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-GSVOUGTGSA-N
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Description

sn-Glycerol 3-phosphate (G3P) is an essential organic ion and central metabolic intermediate at the crossroads of carbohydrate and lipid biosynthesis . It serves as the fundamental backbone for the de novo synthesis of glycerophospholipids, the primary constituents of cellular membranes, and triacylglycerols (fats) for energy storage . The esterification of G3P at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), produces lysophosphatidic acid (LPA), a critical step committed to the formation of all glycerolipids . In addition to its structural role, this compound is a crucial component of the glycerol phosphate shuttle. This system transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby regenerating NAD+ to sustain glycolytic activity and contributing to cellular energy balance . Research utilizing this compound is vital for investigating metabolic disorders, oxidative stress , and the role of lipid signaling in various biological contexts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O6P B094121 sn-Glycerol 3-phosphate CAS No. 17989-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048346
Record name sn-Glycerol 3-phosphate
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Molecular Weight

172.07 g/mol
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Physical Description

Solid
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
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CAS No.

17989-41-2, 57-03-4
Record name Glycerol 3-phosphate
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Record name Glyceryl 1-phosphate, (R)-
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Record name sn-glycerol 3-phosphate
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Record name sn-Glycerol 3-phosphate
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Record name GLYCERYL 1-PHOSPHATE, (R)-
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Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 - 104 °C
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Sn Glycerol 3 Phosphate

De Novo Synthetic Pathways

The cell employs two main routes for the de novo synthesis of sn-glycerol 3-phosphate to maintain cellular homeostasis and support various metabolic functions. frontiersin.orgnih.gov One pathway involves the direct phosphorylation of glycerol (B35011), while the other utilizes an intermediate from the glycolytic pathway. wikipedia.org The prevalence of each pathway can vary depending on the tissue type and the metabolic state of the organism.

Glycerol Kinase-Mediated Phosphorylation

The most direct route to this compound is the phosphorylation of glycerol, a reaction catalyzed by the enzyme glycerol kinase (GK). wikipedia.orgcreative-enzymes.com This process is particularly important in tissues that have a high capacity for glycerol utilization.

Enzymatic Mechanism of Glycerol Kinase (GK)

Glycerol kinase (EC 2.7.1.30) is a phosphotransferase that facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the sn-3 position of the glycerol backbone, yielding this compound and adenosine diphosphate (B83284) (ADP). wikipedia.orgnih.gov The reaction is magnesium-dependent, with Mg²⁺ acting as a crucial cofactor. nih.govuniprot.org The enzyme belongs to the FGGY family of carbohydrate kinases and operates as a key regulatory point in glycerol metabolism. nih.gov The catalytic process involves a conformational change in the enzyme upon substrate binding, bringing the reactants into close proximity for the phosphoryl transfer to occur. proteopedia.org

Tissue and Organismal Distribution of Glycerol Kinase Activity

Glycerol kinase activity is widespread across various organisms, from bacteria to mammals. frontiersin.orgwikipedia.org In humans, GK is encoded by the GK gene and different isoforms of the enzyme are expressed in various tissues. uniprot.org The liver and kidneys exhibit the highest levels of GK activity, consistent with their central role in glycerol metabolism and gluconeogenesis. uniprot.orgnih.gov Skeletal muscle also possesses functional glycerol kinase activity, although at lower levels than the liver and kidney. nih.gov Conversely, adipocytes have very low levels of glycerol kinase, which prevents a futile cycle of triglyceride breakdown and resynthesis from the same glycerol backbone. wikipedia.orgdroracle.ai In some organisms, like the haloarchaeon Haloferax volcanii, glycerol kinase is the sole route for glycerol catabolism. asm.org

Regulation of Glycerol Kinase Activity and Expression

The activity and expression of glycerol kinase are subject to intricate regulatory mechanisms to meet the metabolic needs of the cell. In Escherichia coli, GK activity is allosterically inhibited by fructose-1,6-bisphosphate (FBP) and the dephosphorylated form of the phosphocarrier protein IIAGlc of the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). proteopedia.orggrantome.com This regulation ensures that glycerol is utilized efficiently only when preferred carbon sources like glucose are scarce. grantome.com

In mammals, the expression of the GK gene is regulated by various factors. For instance, thiazolidinediones (TZDs), a class of antidiabetic drugs, have been shown to induce the expression of the glycerol kinase gene in adipocytes. wikigenes.org In the silkworm, Bombyx mori, the expression of a specific glycerol kinase gene, glycerol kinase-3, is upregulated during acclimation to cold temperatures, suggesting a role in cryoprotection. researchgate.net Furthermore, a specific isoform, glycerol kinase 5 (GK5), has been identified as a negative regulator of cholesterol biosynthesis in the skin. pnas.org

Glycerol-3-phosphate Dehydrogenase-Mediated Reduction of Dihydroxyacetone Phosphate (DHAP)

The second major pathway for this compound synthesis involves the reduction of dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgsmpdb.ca This reaction is catalyzed by glycerol-3-phosphate dehydrogenase.

Cytosolic Glycerol-3-phosphate Dehydrogenase (cGPDH/GPD1)

Cytosolic glycerol-3-phosphate dehydrogenase (cGPDH or GPD1), an NAD-dependent enzyme, plays a crucial role in both carbohydrate and lipid metabolism. merckmillipore.comwikipedia.org It catalyzes the reversible conversion of DHAP and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to this compound and NAD⁺. merckmillipore.comwikipedia.org This reaction is vital for several reasons. Firstly, it provides the glycerol backbone for the synthesis of glycerolipids. taylorandfrancis.com Secondly, it is a key component of the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation. wikipedia.orgwikipedia.orgplos.org

The activity of GPD1 is essential for maintaining redox balance within the cell by reoxidizing cytosolic NADH produced during glycolysis. nih.gov This is particularly important under anaerobic conditions or in cells with high rates of glycolysis. The expression and activity of GPD1 are regulated by various factors, including stress conditions and nutrient availability. In yeast, for example, the two homologous GPD enzymes, Gpd1 and Gpd2, are regulated by phosphorylation in response to different stresses like hyperosmotic shock and nutrient limitation. nih.gov

Subcellular Localization and Functional Compartmentation

The synthesis and subsequent utilization of this compound are partitioned across distinct subcellular compartments, a strategy that facilitates the regulation and channeling of this crucial metabolite into various lipid biosynthetic pathways. The primary synthesis of this compound from glucose occurs in the cytosol through the process of glycolysis. wikipedia.org However, its metabolic fate is largely determined by the location of the enzymes that act upon it, primarily the this compound acyltransferases (GPATs).

These GPAT enzymes, which catalyze the initial and committing step in the synthesis of glycerolipids by acylating this compound to form lysophosphatidic acid, are found in several key organelles: nih.govlibretexts.org

Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of phospholipids (B1166683) and triacylglycerols. GPAT isoforms located in the ER membrane utilize acyl-CoAs from the cytosol to initiate the Kennedy pathway. nih.govoup.com In yeast, the two primary GPATs are localized to the microsomal fraction, which includes the perinuclear and cortical ER. asm.org

Plastids (in plants): In plant cells, a soluble form of GPAT is present in the stroma of plastids, utilizing acyl-ACPs produced during fatty acid synthesis within the organelle. nih.gov

This compartmentation is critical for function. For instance, the glycerol-3-phosphate shuttle system operates between the cytosol and the inner mitochondrial membrane. wikipedia.org Cytosolic glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate (DHAP) to this compound, oxidizing NADH to NAD+. wikipedia.orgnih.gov The this compound then moves into the mitochondrial intermembrane space and is re-oxidized to DHAP by a mitochondrial dehydrogenase, transferring electrons to the respiratory chain. nih.gov This shuttle is vital for regenerating cytosolic NAD+ and transporting reducing equivalents into the mitochondria for ATP production. wikipedia.orgnih.gov The distinct localization of GPATs ensures that this compound is directed towards the synthesis of specific lipids required by each organelle, such as storage lipids in the ER or membrane lipids in plastids. nih.govnih.gov

Glyceroneogenesis Pathway

Glyceroneogenesis is a critical metabolic pathway that synthesizes this compound from non-carbohydrate precursors. wikipedia.orgiiab.me This pathway is particularly important during periods of low glucose availability, such as fasting or when following a low-carbohydrate diet, to provide the glycerol backbone necessary for triacylglycerol synthesis. iiab.menih.gov It is essentially an abbreviated version of gluconeogenesis, sharing the initial steps but branching off to produce this compound instead of glucose. wikipedia.org This pathway is most active in tissues like the liver and adipose tissue, where it plays a key role in lipid homeostasis by regulating the re-esterification of fatty acids. wikipedia.orgscispace.com

Utilization of Non-Carbohydrate Precursors for this compound Synthesis

The glyceroneogenesis pathway can utilize several different molecules as starting points for the synthesis of this compound. The primary precursors include:

Pyruvate (B1213749): This is a central precursor for glyceroneogenesis. wikipedia.orgontosight.ai

Lactate (B86563): Lactate is readily converted to pyruvate by the enzyme lactate dehydrogenase, allowing it to enter the pathway. wikipedia.org

Amino Acids: Certain glucogenic amino acids can serve as precursors.

Alanine: Can be transaminated to form pyruvate. wikipedia.orgiiab.me

Glutamine/Glutamate: Can be converted to α-ketoglutarate, an intermediate of the TCA cycle, which can then be converted to oxaloacetate, a direct precursor in the pathway. wikipedia.org

TCA Cycle Intermediates: Any substance from the TCA cycle that can be converted to oxaloacetate can theoretically feed into glyceroneogenesis. wikipedia.orgiiab.me

The pathway proceeds from these precursors through a series of enzymatic reactions, mirroring gluconeogenesis, until the formation of dihydroxyacetone phosphate (DHAP). wikipedia.org At this point, instead of continuing to form glucose, the DHAP is reduced to this compound by glycerol-3-phosphate dehydrogenase. wikipedia.orgiiab.me

Key Enzymes in Glyceroneogenesis

Two enzymes are particularly crucial for the regulation and function of the glyceroneogenesis pathway. Their coordinated action allows the cell to bypass the irreversible steps of glycolysis and synthesize this compound from pyruvate and other precursors.

EnzymeGene (Rodent)LocationReaction CatalyzedRole in Glyceroneogenesis
Pyruvate Carboxylase (PC) PcMitochondriaPyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PiCatalyzes the first committed step, converting pyruvate into oxaloacetate. ontosight.aicolumbia.edunih.gov This reaction is essential for replenishing oxaloacetate used for biosynthesis. scispace.comphysiology.org
Phosphoenolpyruvate Carboxykinase (PEPCK) Pck1 (Cytosolic)CytosolOxaloacetate + GTP → Phosphoenolpyruvate (PEP) + GDP + CO₂Considered the key regulatory enzyme of the pathway. wikipedia.orgnih.govnih.govportlandpress.com Its activity largely determines the overall flux through glyceroneogenesis. oup.comnih.gov

The process begins in the mitochondria where Pyruvate Carboxylase converts pyruvate to oxaloacetate. physiology.org Since oxaloacetate cannot directly cross the mitochondrial membrane, it is first reduced to malate, which is then transported to the cytosol and re-oxidized back to oxaloacetate. In the cytosol, PEPCK-C catalyzes the decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP). wikipedia.orgnih.gov From PEP, the pathway continues through the reversible reactions of glycolysis to produce dihydroxyacetone phosphate, the immediate precursor to this compound.

Physiological Regulation of Glyceroneogenesis

The rate of glyceroneogenesis is tightly controlled by a variety of physiological signals, including hormones and nutrient availability. This regulation primarily targets the expression and activity of its key enzymes, particularly PEPCK-C. oup.com

Hormonal Regulation:

Insulin (B600854): This hormone, released in response to high blood glucose, suppresses the transcription of the PEPCK-C gene in both the liver and adipose tissue, thereby inhibiting glyceroneogenesis. wikipedia.orgontosight.ai

Glucocorticoids: These steroid hormones exhibit tissue-specific regulation. They induce the expression of PEPCK-C in the liver but repress its transcription in adipose tissue. wikipedia.orgoup.com

Catecholamines (e.g., Norepinephrine): Released during stress or in cold environments, norepinephrine (B1679862) can decrease the activity of PEPCK-C. wikipedia.orgnih.gov

Interferon-γ: This cytokine has been shown to rapidly and drastically lower the expression of the PEPCK-C gene specifically in adipose tissue, reducing fatty acid re-esterification. oup.com

Nutrient and Metabolite Regulation:

Fasting/Low-Carbohydrate Diets: Under conditions of low glucose availability, glyceroneogenesis is activated to provide the glycerol backbone for fatty acid re-esterification, a process crucial for controlling the release of free fatty acids from adipose tissue. nih.govportlandpress.comresearchgate.net This activation is largely driven by an increase in PEPCK-C gene transcription. nih.govresearchgate.net

High-Carbohydrate Diets: Conversely, a diet rich in carbohydrates leads to a decrease in PEPCK-C activity in adipose tissue, reducing the rate of glyceroneogenesis. nih.govnih.gov

Thiazolidinediones (TZDs): This class of antidiabetic drugs has been found to induce PEPCK-C gene expression in adipose tissue. nih.govnih.gov This increases glyceroneogenesis, leading to greater re-esterification of fatty acids and a reduction in circulating free fatty acids, which contributes to improved insulin sensitivity. nih.gov

This intricate regulatory network ensures that the synthesis of this compound via glyceroneogenesis is finely tuned to the metabolic needs of the organism, playing a vital role in lipid homeostasis and energy balance.

Metabolic Fates and Downstream Pathways of Sn Glycerol 3 Phosphate

Glycerolipid Biosynthesis

The biosynthesis of glycerolipids commences with G3P, which undergoes a series of acylation reactions to form various lipid molecules. taylorandfrancis.comnih.gov This process is fundamental for building cellular membranes and storing energy in the form of fats.

The initial steps of phospholipid synthesis are crucial for generating the basic structural components of cellular membranes. This process begins with the acylation of sn-glycerol 3-phosphate and leads to the formation of phosphatidic acid, a key precursor for various phospholipids (B1166683).

The first committed step in glycerolipid biosynthesis is catalyzed by the enzyme sn-Glycerol-3-phosphate Acyltransferase (GPAT). nih.govnih.gov This enzyme facilitates the transfer of an acyl group from an acyl-CoA or acyl-acyl carrier protein (ACP) to the sn-1 position of G3P. nih.gov In mammals, there are four known isoforms of GPAT, each with distinct subcellular localizations, substrate preferences, and sensitivities to inhibitors like N-ethylmaleimide (NEM). nih.gov

GPAT Isoforms and their Characteristics

IsoformCellular LocationNEM SensitivitySubstrate PreferencePrimary Functions
GPAT1 Outer mitochondrial membraneResistantSaturated fatty acyl-CoAs (e.g., palmitoyl-CoA)Hepatic triacylglycerol synthesis, regulation of glucose and lipid homeostasis. nih.govcambridge.org
GPAT2 Outer mitochondrial membraneSensitiveVariedSpermatogenesis, tumorigenesis. nih.gov
GPAT3 Endoplasmic reticulumSensitiveSaturated and unsaturated fatty acyl-CoAsAdipose tissue triacylglycerol synthesis, adipocyte differentiation. nih.govcambridge.org
GPAT4 Endoplasmic reticulumSensitiveSaturated and unsaturated fatty acyl-CoAsConstitutive glycerolipid metabolism, hepatic glucose and lipid homeostasis. nih.gov

Data sourced from multiple scientific publications. nih.govcambridge.org

In plants, GPAT isoforms are found in the plastids, mitochondria, and the endoplasmic reticulum, where they are involved in the biosynthesis of membrane lipids, storage lipids, and extracellular lipid polyesters like cutin and suberin. nih.govscholaris.cauq.edu.au

The enzymatic action of GPAT on this compound results in the formation of 1-acyl-sn-glycerol 3-phosphate, more commonly known as lysophosphatidic acid (LPA). taylorandfrancis.comnih.gov This reaction is a crucial branching point, as LPA can be directed towards the synthesis of various glycerolipids. nih.gov The formation of LPA is the rate-limiting step in the de novo synthesis of glycerolipids. nih.gov LPA itself is a bioactive lipid, capable of acting as a signaling molecule.

Following the formation of LPA, the next step in the pathway is the acylation of the sn-2 position of the glycerol (B35011) backbone. This reaction is catalyzed by the enzyme lysophosphatidic acid acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT). researchgate.netresearchgate.net LPAAT transfers a second acyl group from an acyl-CoA to LPA, producing phosphatidic acid (PA). researchgate.netresearchgate.net

Like GPAT, LPAAT exists in multiple isoforms, each with specific tissue distributions and substrate specificities, which contributes to the diversity of fatty acid composition in different phospholipids. researchgate.netnih.gov The generation of distinct pools of phosphatidic acid by different LPAAT homologues can influence the downstream synthesis of specific glycerophospholipid species. researchgate.netnih.gov Phosphatidic acid is a central precursor for the synthesis of all glycerolipids, including both phospholipids and triacylglycerols. nih.govnih.gov

Triacylglycerols are the main form of stored energy in eukaryotes and are synthesized from the phosphatidic acid generated in the initial stages of glycerolipid biosynthesis.

The primary route for de novo TAG synthesis in most tissues is the Kennedy pathway, first elucidated by Eugene Kennedy. libretexts.orgwikipedia.org This pathway involves a series of enzymatic reactions that convert this compound into triacylglycerol.

The key steps of the Kennedy pathway are as follows:

Formation of Lysophosphatidic Acid: As described earlier, GPAT acylates this compound at the sn-1 position to form LPA. researchgate.net

Formation of Phosphatidic Acid: LPAAT then acylates LPA at the sn-2 position to yield phosphatidic acid. researchgate.net

Formation of Diacylglycerol (DAG): Phosphatidic acid is dephosphorylated by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to produce diacylglycerol (DAG). nih.govresearchgate.net

Formation of Triacylglycerol (TAG): The final step is the acylation of DAG at the sn-3 position, a reaction catalyzed by diacylglycerol acyltransferase (DGAT), resulting in the formation of TAG. researchgate.netresearchgate.net

Enzymes of the Kennedy Pathway for TAG Biosynthesis

EnzymeAbbreviationFunction
sn-Glycerol-3-phosphate AcyltransferaseGPATAcylates this compound to form lysophosphatidic acid. researchgate.net
Lysophosphatidic Acid AcyltransferaseLPAAT/AGPATAcylates lysophosphatidic acid to form phosphatidic acid. researchgate.net
Phosphatidic Acid PhosphatasePAP/LipinDephosphorylates phosphatidic acid to form diacylglycerol. nih.govresearchgate.net
Diacylglycerol AcyltransferaseDGATAcylates diacylglycerol to form triacylglycerol. researchgate.netresearchgate.net

This table outlines the core enzymatic steps of the Kennedy pathway.

Triacylglycerol (TAG) Biosynthesis Pathways

Alternative Monoacylglycerol Pathways

While the primary route of glycerolipid synthesis involves the sequential acylation of this compound at the sn-1 and sn-2 positions, alternative pathways exist that generate monoacylglycerol intermediates. In plants, specific glycerol-3-phosphate acyltransferases (GPATs) have been identified that produce sn-2 monoacylglycerol (2-MAG), a key intermediate in the biosynthesis of the extracellular lipid polyesters cutin and suberin. nsf.govnih.gov

Notably, Arabidopsis GPAT4 and GPAT6 have been shown to possess a bifunctional activity. nih.gov They not only esterify an acyl group from acyl-CoA predominantly to the sn-2 position of this compound but also contain a phosphatase domain that subsequently removes the phosphate (B84403) group. nih.gov This results in the direct production of sn-2 monoacylglycerol (2-MAG) rather than the typical lysophosphatidic acid. nih.gov This dual functionality represents a significant deviation from the canonical glycerolipid synthesis pathway.

Similarly, GPAT5, an enzyme crucial for the synthesis of suberin, also shows a strong preference for acylating the sn-2 position. However, it lacks the phosphatase activity seen in GPAT4 and GPAT6, leading to the formation of 2-acyl-lysophosphatidic acid as its primary product. nih.gov These specialized GPAT enzymes highlight a plant-specific adaptation for creating monoacylglycerol precursors required for building complex extracellular lipid barriers. nsf.govnih.gov

EnzymePrimary ProductMetabolic Pathway
GPAT4sn-2 monoacylglycerolCutin Biosynthesis
GPAT6sn-2 monoacylglycerolCutin Biosynthesis
GPAT52-acyl-lysophosphatidic acidSuberin Biosynthesis

Role in Cellular Membrane Biogenesis

This compound is the foundational molecule for the de novo synthesis of glycerolipids, which are the principal structural components of cellular membranes in all domains of life. wikipedia.orgnih.gov The lipid biosynthesis pathways are essential for providing the lipids necessary for the formation and maintenance of these membranes, which enclose the cell and its internal organelles. nih.gov

The process of membrane biogenesis begins with the acylation of this compound. This reaction is catalyzed by glycerol-3-phosphate O-acyltransferase (GPAT) enzymes, which are located on the endoplasmic reticulum (ER) or mitochondrial membranes. wikipedia.org GPAT attaches a fatty acyl group to the sn-1 position of the glycerol backbone, forming lysophosphatidic acid. nih.govnih.gov A subsequent acylation at the sn-2 position, catalyzed by lysophosphatidate acyltransferase (LPAAT), yields phosphatidic acid (PA). nih.gov

Phosphatidic acid is a critical branch point intermediate. It can be dephosphorylated to produce diacylglycerol (DAG) or activated with CTP to form cytidine diphosphate-diacylglycerol (CDP-DAG). nih.gov These two intermediates, DAG and CDP-DAG, serve as the direct precursors for the synthesis of the major classes of membrane glycerophospholipids, including:

Phosphatidylcholine (PC)

Phosphatidylethanolamine (PE)

Phosphatidylserine (PS)

Phosphatidylinositol (PI)

Phosphatidylglycerol (PG) nih.gov

The vast majority of these synthesis reactions occur on the cytoplasmic face of the endoplasmic reticulum, which is the primary site of lipid synthesis in eukaryotic cells. embopress.orgjackwestin.com The balance and composition of these various phospholipids are crucial for maintaining the proper fluidity, integrity, and function of cellular membranes. nih.gov

Plant-Specific Glycerolipid Biosynthetic Routes

In plants, the synthesis of glycerolipids is uniquely compartmentalized between two major parallel pathways: the plastidial pathway and the endoplasmic reticulum pathway. nih.gov

Plastidial (Prokaryotic) Pathway of Glycerolipid Synthesis

This pathway is localized within the chloroplasts (or more generally, plastids) and is often termed the "prokaryotic pathway" because it generates glycerolipids with a characteristic acyl group composition reminiscent of cyanobacteria. nih.govnih.gov The synthesis begins with the acylation of this compound by a plastid-specific glycerol-3-phosphate acyltransferase (GPAT), known as ATS1. nih.gov This is followed by a second acylation at the sn-2 position by lysophosphatidate acyltransferase (LPAAT or ATS2). nih.gov

A defining feature of this pathway is the substrate specificity of the acyltransferases, which results in glycerolipids typically bearing a 16-carbon (C16) fatty acid at the sn-2 position of the glycerol backbone. nih.gov The phosphatidic acid produced in the plastid is then used directly within the organelle for the synthesis of phosphatidylglycerol (PG), a crucial component of thylakoid membranes, and for the production of galactolipids, which are the most abundant lipids in photosynthetic membranes. nih.gov

Endoplasmic Reticulum (Eukaryotic) Pathway of Glycerolipid Synthesis

Running in parallel to the plastidial route is the "eukaryotic pathway," which is localized to the endoplasmic reticulum (ER). nih.govnih.gov Fatty acids synthesized in the plastid are exported to the cytosol and activated to acyl-CoAs. nih.gov In the ER, GPAT and LPAAT enzymes catalyze the two-step acylation of this compound to form phosphatidic acid. nih.gov

In contrast to the prokaryotic pathway, the acyltransferases in the ER typically incorporate an 18-carbon (C18) fatty acid at the sn-2 position. nih.gov The phosphatidic acid and subsequent diacylglycerol produced in the ER are primarily used for the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.gov There is a dynamic interplay between the two pathways, as lipid intermediates, such as diacylglycerol derived from ER-synthesized phospholipids, can be transported back into the plastid to contribute to the synthesis of thylakoid galactolipids. nih.gov

Pathway FeaturePlastidial (Prokaryotic) PathwayEndoplasmic Reticulum (Eukaryotic) Pathway
Location Chloroplast/PlastidEndoplasmic Reticulum
Fatty Acid at sn-2 Typically 16-Carbon (C16)Typically 18-Carbon (C18)
Primary Products Phosphatidylglycerol, GalactolipidsPhosphatidylcholine, Phosphatidylethanolamine
Fate of Lipids Primarily retained in plastid for thylakoid membranesDistributed to various cellular membranes; can be transported back to plastid
Contribution to Extracellular Lipid Polyester Formation (e.g., Cutin and Suberin)

This compound is a direct precursor for the glycerol backbone of cutin and suberin, which are complex extracellular lipid polyesters that form protective barriers on the surfaces of plants. nih.govresearchgate.net The biosynthesis of these polymers involves specialized GPAT enzymes that acylate this compound with modified fatty acid monomers (such as ω-hydroxy fatty acids) synthesized in the ER. nsf.govresearchgate.net

As detailed in section 3.1.2.2, specific GPATs are essential for this process. GPAT4, GPAT6, and GPAT8 are involved in producing monoacylglycerol precursors for cutin, while GPAT5 is critical for suberin synthesis. nsf.govnih.gov These enzymes catalyze the initial esterification step, linking the glycerol moiety derived from this compound to the fatty acid monomers. nih.gov These monoacylglycerol precursors are then thought to be exported across the plasma membrane to the apoplast, where they are assembled into the final cutin or suberin polymer. nsf.gov

Integration with Central Carbon Metabolism

This compound is a critical metabolic intermediate that links carbohydrate metabolism (specifically glycolysis) with lipid and energy metabolism. nih.govnih.govfrontiersin.org Its synthesis and catabolism are tightly integrated with the central carbon pathways of the cell.

The primary route for the synthesis of this compound is the reduction of dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgpnas.org This direct link allows the carbon skeletons derived from the breakdown of glucose to be shunted into the synthesis of the glycerol backbone for all glycerolipids. frontiersin.org

Conversely, this compound can be oxidized back to DHAP by GPDH, allowing it to re-enter the central carbon metabolism. nih.govpnas.org The resulting DHAP can then proceed through glycolysis to generate pyruvate (B1213749) or be used in gluconeogenesis to synthesize glucose. nih.gov

Furthermore, this compound plays a key role in cellular respiration through the glycerol-3-phosphate shuttle . This shuttle system is particularly important for transferring reducing equivalents (NADH) generated during glycolysis in the cytosol into the mitochondrial electron transport chain. wikipedia.org Cytosolic GPDH reduces DHAP to this compound, oxidizing NADH to NAD+. This compound then diffuses to the inner mitochondrial membrane, where a mitochondrial GPDH oxidizes it back to DHAP, passing the electrons to the electron transport chain to generate ATP. wikipedia.org This shuttle is a vital mechanism for regenerating cytosolic NAD+ to sustain a high rate of glycolysis and for contributing to cellular energy production. wikipedia.orgnih.gov

Interconversion with Dihydroxyacetone Phosphate (DHAP)

The primary metabolic route for this compound involves its reversible conversion to Dihydroxyacetone phosphate (DHAP). wikipedia.org This reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.org

There are two main isoforms of this enzyme that facilitate the interconversion:

Cytosolic Glycerol-3-phosphate Dehydrogenase (cGPDH or GPD1): Located in the cytosol, this enzyme catalyzes the reduction of DHAP to this compound, utilizing NADH as a reducing agent and oxidizing it to NAD+. wikipedia.orgwikipedia.org

Mitochondrial Glycerol-3-phosphate Dehydrogenase (mGPDH or GPD2): Found on the outer surface of the inner mitochondrial membrane, this enzyme catalyzes the oxidation of this compound back to DHAP. wikipedia.orgnih.gov It uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is reduced to FADH2 in the process. wikipedia.orgwikipedia.org

This dynamic interconversion serves as a major link between carbohydrate and lipid metabolism. wikipedia.org

Linkages to Glycolysis and Gluconeogenesis

The interconversion between this compound and DHAP directly connects it to the central metabolic pathways of glycolysis and gluconeogenesis.

Glycolysis: DHAP is a key intermediate in the glycolytic pathway, formed from the breakdown of fructose 1,6-bisphosphate. wikipedia.org By reducing DHAP to this compound, cells can channel glucose-derived carbons into the synthesis of the glycerol backbone required for triglycerides and other glycerolipids. wikipedia.org This is particularly important in adipose cells. wikipedia.org

Gluconeogenesis: In tissues like the liver and kidneys, this compound can be oxidized to DHAP, which can then enter the gluconeogenic pathway to be converted into glucose. frontiersin.orgresearchgate.net Glycerol released from the breakdown of fats can be phosphorylated to this compound and serve as a significant substrate for gluconeogenesis. nih.govresearchgate.net

Therefore, this compound is positioned at a critical metabolic crossroads, influencing whether carbon skeletons are directed towards energy production, lipid storage, or glucose synthesis. frontiersin.org

Glycerol-3-phosphate-Glucose Phosphotransferase Activity

An alternative metabolic fate for this compound involves the enzyme glycerol-3-phosphate-glucose phosphotransferase. This enzyme catalyzes the transfer of a phosphate group from this compound directly to D-glucose, producing glycerol and D-glucose 6-phosphate. wikipedia.org

The chemical reaction is as follows: this compound + D-glucose ⇌ glycerol + D-glucose 6-phosphate wikipedia.org

This phosphotransferase belongs to the family of transferases and its systematic name is sn-glycerol-3-phosphate:D-glucose 6-phosphotransferase. wikipedia.org Research has provided evidence for this enzyme's activity in organisms such as the bloodstream form of Trypanosoma brucei brucei. wikipedia.org

Energy Transduction and Redox Homeostasis

Beyond its role in intermediary metabolism, this compound is a key player in cellular energy transduction and the maintenance of redox homeostasis, primarily through the glycerol phosphate shuttle. This system is crucial for transferring reducing equivalents from the cytosol into the mitochondria for ATP production. nih.govplos.org

The Glycerol Phosphate Shuttle System

The glycerol phosphate shuttle is a vital mechanism, particularly active in tissues with high energy demands like skeletal muscle and the brain, for transporting electrons from NADH generated during glycolysis in the cytoplasm into the mitochondrial electron transport chain. wikipedia.orgadpcollege.ac.in The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to regenerate the cytosolic NAD+ required for glycolysis to continue. wikipedia.orgsketchy.com

Key Enzymes of the Glycerol Phosphate Shuttle
EnzymeAbbreviationLocationReactionCofactor
Cytosolic Glycerol-3-phosphate DehydrogenasecGPDH / GPD1CytosolDHAP + NADH + H⁺ → Gro3P + NAD⁺NAD⁺/NADH
Mitochondrial Glycerol-3-phosphate DehydrogenasemGPDH / GPD2Inner Mitochondrial MembraneGro3P + FAD → DHAP + FADH₂FAD/FADH₂

The first step of the shuttle occurs in the cytosol. The enzyme cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) utilizes the NADH produced during glycolysis to reduce dihydroxyacetone phosphate (DHAP) into this compound. wikipedia.orgaklectures.com This reaction achieves the primary goal of regenerating NAD+ from NADH in the cytoplasm. wikipedia.orgyoutube.com The replenishment of the cytosolic NAD+ pool is essential for the continuous operation of the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis, thereby allowing for sustained ATP production under aerobic conditions. nih.govresearchgate.net

Once formed, this compound, being a small molecule, can diffuse through the outer mitochondrial membrane into the intermembrane space. wikipedia.orgaklectures.com Here, it interacts with the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme embedded in the outer surface of the inner mitochondrial membrane. nih.govplos.org

mGPDH catalyzes the oxidation of this compound back to DHAP. wikipedia.org Crucially, during this irreversible oxidation, electrons are transferred to the enzyme-bound FAD, forming FADH2. wikipedia.orgwikipedia.org This FADH2 then transfers its high-energy electrons directly to coenzyme Q (also known as ubiquinone) within the electron transport chain, reducing it to ubiquinol. nih.govsketchy.com

Because this shuttle feeds electrons into the electron transport chain via coenzyme Q, it bypasses Complex I. aklectures.com As a result, the energy yield from cytosolic NADH that enters the mitochondria via the glycerol phosphate shuttle is lower compared to the malate-aspartate shuttle, producing approximately 1.5 ATP molecules per NADH molecule. aklectures.comaklectures.com

Comparison of Major NADH Shuttle Systems
FeatureGlycerol Phosphate ShuttleMalate-Aspartate Shuttle
Primary TissuesSkeletal muscle, brain wikipedia.orgadpcollege.ac.inLiver, kidney, heart muscle
Mitochondrial Electron AcceptorFAD wikipedia.orgNAD⁺
ETC Entry PointCoenzyme Q (bypasses Complex I) aklectures.comComplex I
ATP Yield per Cytosolic NADH~1.5 ATP aklectures.comaklectures.com~2.5 ATP
ReversibilityEffectively irreversible wikipedia.orgReversible

Initiation of Phospholipid Synthesis

Impact on Mitochondrial Respiration and Oxidative Phosphorylation

This compound is a pivotal molecule at the crossroads of glycolysis, lipid biosynthesis, and mitochondrial energy production. wikipedia.orgnih.gov Its oxidation by the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme located on the outer surface of the inner mitochondrial membrane, directly links cytosolic metabolic pathways to the mitochondrial electron transport chain (ETC). mdpi.comnih.govplos.org

The process begins with the oxidation of this compound to dihydroxyacetone phosphate (DHAP). nih.gov This reaction is catalyzed by mGPDH, which utilizes a flavin adenine dinucleotide (FAD) cofactor. nih.govwikipedia.org During the oxidation of its substrate, the enzyme's FAD is reduced to FADH2. nih.govwikipedia.org The electrons from FADH2 are then transferred to the ubiquinone (Coenzyme Q) pool within the inner mitochondrial membrane, reducing it to ubiquinol. nih.govaklectures.com

This electron transfer bypasses Complex I of the ETC. aklectures.com The reduced ubiquinol then shuttles the electrons to Complex III, from which they proceed to Complex IV and ultimately reduce molecular oxygen to water. nih.govaklectures.com The transfer of electrons through Complexes III and IV is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis via ATP synthase. This entire process is a core component of oxidative phosphorylation. researchgate.net Because the electrons from this compound enter at the level of ubiquinone, bypassing Complex I, the net ATP yield from its oxidation is lower than that from substrates like malate or pyruvate, whose electrons enter via NADH at Complex I. aklectures.com Specifically, the oxidation of one molecule of this compound results in the synthesis of approximately 1.5 ATP molecules. aklectures.comyoutube.com

The activity of mGPDH and, consequently, the rate of this compound oxidation can be influenced by factors such as the concentration of its substrate and calcium ions. nih.govcornell.edu This mechanism allows tissues with high mGPDH expression, such as skeletal muscle, brain, and brown adipose tissue, to rapidly oxidize cytosolic reducing equivalents to support high rates of aerobic respiration. wikipedia.orgnih.gov

Regulation of Cytosolic NAD+/NADH Ratio

This compound plays an indispensable role in maintaining the redox balance within the cell, specifically by regulating the ratio of cytosolic nicotinamide (B372718) adenine dinucleotide in its oxidized (NAD+) and reduced (NADH) forms. researchgate.netnih.gov This function is executed through a mechanism known as the glycerol-3-phosphate shuttle. wikipedia.org

During glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase reduces NAD+ to NADH in the cytosol. plos.orgplos.org For glycolysis to continue, this cytosolic NADH must be reoxidized to NAD+. plos.org However, the inner mitochondrial membrane is impermeable to NADH. wikipedia.orgyoutube.com The glycerol-3-phosphate shuttle provides a pathway to transfer the reducing equivalents (electrons) from cytosolic NADH into the mitochondria without transporting the molecule itself. wikipedia.orgnih.gov

The shuttle involves two key enzymes:

Cytosolic glycerol-3-phosphate dehydrogenase (cGPDH or GPD1): This enzyme catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to this compound, a reaction that concurrently oxidizes cytosolic NADH to NAD+. wikipedia.org

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH or GPD2): The newly formed this compound diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by mGPDH. wikipedia.org The electrons are transferred to the enzyme's FAD cofactor, forming FADH2, and subsequently to the ubiquinone pool of the ETC. wikipedia.orgaklectures.com

This cyclic process effectively regenerates NAD+ in the cytosol, allowing for the continuous operation of glycolysis even under high energy demand. wikipedia.orgplos.org By maintaining a high cytosolic NAD+/NADH ratio, the glycerol-3-phosphate shuttle ensures that the rate of glycolysis is not limited by the availability of NAD+. This is particularly crucial in tissues with high glycolytic activity, such as skeletal muscle and the brain. wikipedia.orgyoutube.com Studies in Arabidopsis mutants lacking the cytosolic GPDH component have shown that a deficiency in this shuttle leads to an increased NADH/NAD+ ratio and impaired cellular redox homeostasis. nih.govnih.gov Therefore, the shuttle is vital for cellular energy metabolism and for adapting to stresses that alter the cellular redox state. researchgate.netnih.govnih.gov

Table 1: Key Components and Functions of the Glycerol-3-Phosphate Shuttle

ComponentLocationReaction CatalyzedPrimary Function
Cytosolic GPDH (GPD1)CytosolDHAP + NADH + H⁺ → this compound + NAD⁺Regenerates cytosolic NAD⁺, allowing glycolysis to continue.
This compoundCytosol / Intermembrane SpaceActs as a shuttle molecule for reducing equivalents.Transports electrons from the cytosol to the mitochondria.
Mitochondrial GPDH (GPD2)Inner Mitochondrial Membrane (outer surface)This compound + FAD → DHAP + FADH₂Transfers electrons into the mitochondrial electron transport chain.

Generation of Reactive Oxygen Species (ROS) by mGPDH Activity

While the oxidation of this compound is crucial for energy metabolism, the activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is also a significant source of reactive oxygen species (ROS) within the mitochondria. nih.govmdpi.comnih.gov ROS, such as superoxide anions (O₂⁻), are produced when electrons leak from the electron transport chain and prematurely react with molecular oxygen. core.ac.uk

The mGPDH-mediated generation of ROS is distinct from that of other respiratory complexes. core.ac.uk Research suggests that the primary site of electron leakage and subsequent ROS production during the oxidation of this compound is the coenzyme Q (ubiquinone) binding site on the mGPDH enzyme itself. nih.govcore.ac.ukresearchgate.net As mGPDH transfers electrons from its FADH2 cofactor to ubiquinone, a semiquinone intermediate can be formed, which is capable of donating an electron to oxygen, thereby generating a superoxide radical. researchgate.net

Several key findings support this mechanism:

The rate of ROS production by mGPDH is comparable to that of other major ROS-producing sites in the mitochondria, such as Complex I and Complex III. nih.govresearchgate.net

Studies using isolated mitochondria have demonstrated that mGPDH itself, as well as its larger supercomplex assemblies, are capable of producing ROS. nih.govcore.ac.uk

Topological studies indicate that the superoxide produced by mGPDH is released to both sides of the inner mitochondrial membrane, which is consistent with the Q-binding pocket being the generation site. researchgate.netnih.govcornell.edu

The rate of ROS production correlates positively with the concentration of this compound, further implicating the enzyme's activity in this process. cornell.eduresearchgate.net

In some cell types, such as prostate cancer cells, increased mGPDH activity is associated with profoundly increased basal ROS production. mdpi.com This elevated ROS can act as a signaling molecule, potentially contributing to cell proliferation. mdpi.com The generation of ROS by mGPDH underscores the dual role of this metabolic pathway, being both essential for bioenergetics and a contributor to cellular oxidative stress. mdpi.comnih.gov

Table 2: ROS Production by mGPDH in Different Tissues

Tissue SourceRelative mGPDH ActivityRelative Rate of H₂O₂ Production Attributed to mGPDH
Brown Adipose TissueHighHigh (reported to be 7 times higher than skeletal muscle) nih.gov
Skeletal MuscleModerate-HighModerate nih.gov
BrainModerateModerate nih.gov
HeartLowLow cornell.edu

Regulation of Sn Glycerol 3 Phosphate Metabolism

Transcriptional and Translational Control of Enzyme Expression

The expression of enzymes central to G3P metabolism is under stringent transcriptional and translational control, allowing cells to adapt to different physiological states. Key enzymes subject to this regulation include glycerol-3-phosphate dehydrogenase (GPDH) and glycerol-3-phosphate acyltransferase (GPAT).

In prokaryotes such as Escherichia coli, the operons for G3P metabolism are well-characterized. The glpD gene, encoding aerobic sn-glycerol 3-phosphate dehydrogenase, is controlled by the glp repressor, which binds to operator sites to regulate transcription. nih.gov This regulation is complex, involving not only tandem operators near the promoter but also internal operators within the structural gene, suggesting the formation of a DNA loop to ensure tight repression. nih.gov

In mammals, the regulation is more complex and involves multiple interacting genetic loci. For instance, the expression of GPDH in the cerebellum of mice is controlled by at least two unlinked regulatory loci in addition to the structural gene, Gdc-1. oup.com These regulatory genes appear to modulate the levels of GPDH mRNA, particularly during postnatal development. oup.com

The transcriptional regulation of GPAT, the rate-limiting enzyme in the synthesis of glycerophospholipids and triacylglycerol from G3P, is particularly well-studied. nih.gov The isoform GPAT1, located in the mitochondrial outer membrane, is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.gov Insulin (B600854) signaling can induce the expression of SREBP-1c, which then binds to the sterol regulatory element in the GPAT1 promoter, activating its transcription and promoting the synthesis of triacylglycerol. nih.gov Other GPAT isoforms are thought to be regulated by different transcription factors; for example, Peroxisome Proliferator-Activated Receptor γ (PPARγ) increases the mRNA expression of GPAT3, which is linked to triacylglycerol synthesis in adipose tissues. nih.gov

Table 1: Transcriptional Regulators of Key Enzymes in G3P Metabolism

Enzyme Gene (Example) Organism Key Transcriptional Regulator(s) Effect on G3P Metabolism
sn-Glycerol-3-phosphate Dehydrogenase glpD E. coli glp repressor Represses G3P oxidation
sn-Glycerol-3-phosphate Dehydrogenase Gdc-1 Mouse Gdcr-1, Gdcr-2 Modulates G3P levels in cerebellum
Glycerol-3-phosphate Acyltransferase 1 GPAT1 Mammals SREBP-1c Promotes G3P use for lipid synthesis

Post-Translational Modifications and Enzyme Activity Modulation

The activity of enzymes in the G3P metabolic network is rapidly modulated by post-translational modifications (PTMs), providing a faster response than transcriptional control. Phosphorylation is a key PTM regulating this pathway.

Glycerol (B35011) kinase (GlpK), which catalyzes the phosphorylation of glycerol to form G3P, is a prime example. nih.govacs.org In many bacteria, GlpK activity is significantly enhanced by the phosphorylation of a specific histidine residue located in an "activation loop," which is spatially distant from the catalytic site. nih.govacs.org This phosphorylation event induces a long-range conformational change that optimally aligns the substrates (glycerol and ATP), thereby increasing the rate of G3P formation. acs.org This mechanism allows the cell to rapidly trap intracellular glycerol. nih.gov In some cases, other protein kinases, such as cAMP-dependent protein kinase, have also been shown to phosphorylate glycerol itself, although the in vivo significance of this is less clear. nih.gov

Glycerol-3-phosphate dehydrogenase (GPDH) is also subject to regulation by phosphorylation. In hibernating ground squirrels, G3PDH from skeletal muscle shows a higher phosphoserine content during hibernation compared to the euthermic state. ingentaconnect.com This phosphorylation appears to alter the enzyme's kinetic properties, increasing its affinity for G3P at low temperatures, which is adaptive for the metabolic state of torpor. ingentaconnect.com

Another enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which produces a precursor for G3P synthesis, is regulated by S-nitrosylation. nih.govbionity.com Nitric oxide (NO) can modify a catalytic cysteine residue, leading to the enzyme's inactivation and interaction with the E3 ubiquitin ligase Siah1. nih.govbionity.com The GAPDH-Siah1 complex can then translocate to the nucleus, where it participates in signaling cascades related to apoptosis. nih.govnih.gov This represents a "moonlighting" function of GAPDH, linking the metabolic state to cell fate decisions.

Allosteric Regulation Mechanisms

Allosteric regulation provides an immediate and sensitive mechanism for controlling enzyme activity in response to fluctuating levels of metabolites. This type of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme.

The NAD+-linked G3PDH is a classic example of an enzyme subject to allosteric control. Studies have shown that the enzyme can be strongly activated by small molecules that mimic parts of its substrate. For instance, phosphite (B83602) dianion, which represents the phosphate (B84403) portion of G3P, can bind to G3PDH and significantly activate the enzyme's ability to reduce a truncated substrate like glycolaldehyde. nih.govnih.govacs.org This demonstrates that the binding energy from the phosphate moiety of the full substrate (G3P) is crucial for achieving the optimal catalytic transition state. nih.gov The binding of the phosphite "piece" induces a conformational change that better positions the active site residues for catalysis. nih.gov

Product inhibition is another form of allosteric regulation relevant to G3PDH. The reaction products, dihydroxyacetone phosphate (DHAP) and NADH, can inhibit the enzyme's activity. Kinetic studies support an ordered mechanism where NADH binds first, followed by DHAP. acs.org The product this compound acts as a noncompetitive inhibitor, while NAD+ is a competitive inhibitor with respect to NADH, highlighting a complex interplay of substrates and products in modulating the enzyme's flux. nih.govacs.org

While the morpheein model of allosteric regulation, which involves the dissociation and reassembly of protein oligomers into different functional states, is an established concept, its specific application to the regulation of key G3P metabolic enzymes like GPDH or GPAT is not yet extensively documented in the available literature.

Hormonal and Nutritional Regulatory Influences

The metabolism of G3P is highly responsive to the hormonal and nutritional status of the organism, ensuring that carbon flux is directed toward appropriate pathways such as lipid storage, glycolysis, or gluconeogenesis.

Nutritional State: The availability of G3P is a critical determinant of triacylglycerol synthesis in the liver. nih.gov In the starved state, the cellular content of G3P in hepatocytes is low, which severely limits the rate of fatty acid esterification. nih.gov Conversely, in the fed state, increased glucose flux through glycolysis leads to higher G3P levels, promoting triacylglycerol synthesis. The relationship between G3P concentration and the rate of triacylglycerol synthesis is hyperbolic, indicating that G3P availability can be a rate-limiting factor under certain conditions. nih.gov The expression of G3P phosphatase (G3PP) also varies with nutritional state in some tissues, adding another layer of control. nih.gov

Glucocorticoids: These steroid hormones play a significant role in glucose homeostasis and have profound effects on G3P metabolism. nih.gov Glucocorticoids promote hepatic gluconeogenesis, a pathway where G3P can be a substrate. nih.gov They have been shown to increase the activity of NAD-linked G3PDH in cultured heart cells, suggesting a direct effect on the enzymes that produce and consume G3P. nih.gov By stimulating lipolysis in adipose tissue, glucocorticoids increase the release of glycerol, which can then be transported to the liver and converted to G3P to fuel gluconeogenesis. mdpi.commdpi.com

Insulin: As a primary anabolic hormone, insulin strongly influences G3P metabolism, particularly by promoting its use for lipid synthesis. As mentioned previously, insulin stimulates the transcription of the GPAT1 gene via SREBP-1c, channeling G3P into the synthesis of triacylglycerols in the liver. nih.gov Furthermore, the enzyme G3PP plays a role in modulating glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. nih.govnih.gov By controlling the levels of G3P, G3PP can influence glycolytic flux and associated signaling pathways that lead to insulin release, acting as a potential safeguard against hyperinsulinemia in the face of excess glucose. nih.govfrontiersin.org

Table 2: Influence of Hormonal and Nutritional States on G3P Metabolism

State/Hormone Primary Tissue(s) Affected Key Effect(s) Net Impact on G3P Flux
Fed State Liver, Adipose Tissue Increased glycolysis, Increased insulin Increased G3P synthesis and utilization for lipid storage
Starvation Liver Decreased glycolysis, Increased glucocorticoids Decreased G3P levels, limiting lipid synthesis; G3P used for gluconeogenesis
Glucocorticoids Liver, Heart, Adipose Increased G3PDH activity, gluconeogenesis, lipolysis Increased G3P turnover for glucose production

Cellular Compartmentalization and Subcellular Metabolic Channeling

The metabolism of G3P is spatially organized within the cell, with distinct pools in the cytosol and mitochondria. This compartmentalization is crucial for its diverse functions, particularly in linking cytosolic metabolism with mitochondrial electron transport. wikipedia.org

The key to this compartmentalization is the glycerol-3-phosphate shuttle . This shuttle system involves two different isoforms of glycerol-3-phosphate dehydrogenase:

Cytosolic GPDH (GPD1): Located in the cytosol, this enzyme uses the cofactor NAD+. It catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a product of glycolysis, to G3P, thereby oxidizing cytosolic NADH to NAD+. wikipedia.orgresearchgate.net This regeneration of NAD+ is essential for sustaining a high rate of glycolysis. nih.gov

Mitochondrial GPDH (GPD2): This enzyme is embedded in the inner mitochondrial membrane, with its active site facing the intermembrane space. wikipedia.orgnih.gov It uses the cofactor FAD. GPD2 catalyzes the oxidation of G3P (which has moved from the cytosol into the intermembrane space) back to DHAP. wikipedia.org

The net effect of the shuttle is the transfer of reducing equivalents (electrons) from cytosolic NADH to the mitochondrial electron transport chain. The FADH2 generated by GPD2 transfers its electrons to coenzyme Q, feeding them into the respiratory chain for ATP synthesis. researchgate.netyoutube.com Because this shuttle bypasses Complex I, it yields fewer ATP molecules per NADH than the malate-aspartate shuttle, making it prominent in tissues like skeletal muscle and brain where rapid, albeit less efficient, energy production may be required. youtube.com This subcellular channeling allows the cell to maintain redox balance between the cytosolic and mitochondrial compartments and connects the rate of glycolysis directly to oxidative phosphorylation. wikipedia.org

Role of Glycerol-3-phosphate Phosphatase (G3PP/PGP) in Dephosphorylation and Metabolic Control

For a long time, it was believed that mammalian cells could not directly dephosphorylate G3P to glycerol. However, recent discoveries have identified that an enzyme previously known as phosphoglycolate phosphatase (PGP) also functions as a potent glycerol-3-phosphate phosphatase (G3PP). nih.govnih.govresearchgate.net This enzyme, G3PP, introduces a critical, previously unrecognized control point in intermediary metabolism. uniprot.orguniprot.org

G3PP catalyzes the hydrolysis of G3P to glycerol and inorganic phosphate. researchgate.netresearchgate.net The resulting glycerol can then be exported from the cell. researchgate.net This action provides a "glycerol shunt" or "glycerol cycle" that can divert carbon away from the main metabolic pathways connected to G3P. nih.govresearchgate.net

The metabolic significance of G3PP is profound:

Regulation of Glycolysis and Gluconeogenesis: By controlling the cellular concentration of G3P, G3PP can influence the rates of both glycolysis and hepatic gluconeogenesis. nih.govnih.gov Overexpression of G3PP in hepatocytes reduces intracellular G3P, which can lower hepatic glucose production. nih.govfrontiersin.org

Control of Lipogenesis: G3P is the backbone for triacylglycerol synthesis. By reducing the available G3P pool, G3PP can limit excessive fat synthesis and storage in tissues like the liver and adipose tissue, thereby protecting against lipotoxicity. nih.govfrontiersin.org

Modulation of Energy Metabolism and Redox State: The G3P shuttle is a key link between cytosolic NADH and mitochondrial respiration. By hydrolyzing G3P, G3PP can modulate the activity of this shuttle, thereby influencing cellular redox balance (NADH/NAD+ ratio) and ATP production. nih.govresearchgate.net

Protection from Glucotoxicity: Under conditions of high glucose, G3P levels can rise dramatically. G3PP acts as a "security valve" by converting excess G3P to glycerol, which is less metabolically active and can be exported. frontiersin.orgfrontiersin.org This helps protect cells, such as pancreatic β-cells, from the stress of nutrient excess and prevents hyperinsulinemia. nih.govfrontiersin.org

Physiological and Pathophysiological Significance of Sn Glycerol 3 Phosphate

Systemic Energy Homeostasis and Metabolic Adaptations

sn-Glycerol 3-phosphate is central to systemic energy homeostasis through its integral roles in glycolysis, glycerolipid synthesis, and cellular respiration. nih.gov It is produced from two main sources: the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase (GPDH), and the phosphorylation of glycerol (B35011) by glycerol kinase. wikipedia.org This dual origin firmly links glucose and lipid metabolism.

One of the most critical functions of G3P in energy regulation is its role in the glycerol-3-phosphate shuttle . This shuttle is a vital mechanism, particularly in tissues with high energy demands like the brain and skeletal muscle, for transferring reducing equivalents (NADH) generated during glycolysis in the cytosol to the mitochondrial electron transport chain for ATP production. wikipedia.org The shuttle consists of two GPDH isoenzymes: a cytosolic, NAD-dependent enzyme (GPD1) and a mitochondrial, FAD-dependent enzyme (mGPDH or GPD2) located on the outer surface of the inner mitochondrial membrane. nih.gov This system allows for the rapid regeneration of cytosolic NAD+, which is essential for maintaining a high rate of glycolysis. researchgate.net

G3P metabolism also demonstrates significant adaptability to different physiological and pathological states. For instance, variations in G3P metabolism have been observed between species adapted to different climates, highlighting its role in thermogenesis and metabolic divergence. nih.gov In cancer cells, particularly prostate cancer, there is an increased reliance on G3P metabolism. Elevated activity of mGPDH provides an alternative pathway to feed electrons into the respiratory chain, supporting the rapid growth and proliferation of these cells. mdpi.com Furthermore, G3P biosynthesis is an evolutionarily conserved pathway for regenerating NAD+ to alleviate reductive stress when the mitochondrial electron transport chain is impaired. researchgate.net

Role in Adipose Tissue Metabolism and Lipid Storage/Mobilization

In adipose tissue, this compound is the primary backbone for the synthesis of triacylglycerols (TAGs), the main form of stored energy in the body. The process of lipid storage, or lipogenesis, is critically dependent on a steady supply of G3P for the esterification of fatty acids. nih.gov The initial and rate-limiting step in this pathway is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which attaches a fatty acyl-CoA to the sn-1 position of G3P. elsevierpure.com

Adipocytes have very low levels of glycerol kinase, meaning they cannot readily phosphorylate the glycerol that is released during the breakdown of TAGs. frontiersin.org Instead, they must synthesize G3P primarily from glucose through glycolysis, a pathway known as glyceroneogenesis. This dependence on glucose highlights a key regulatory point: when glucose levels are high and insulin (B600854) is present, the increased uptake of glucose by adipocytes drives the production of G3P, promoting the esterification of fatty acids and thus fat storage.

Conversely, during lipid mobilization (lipolysis), which occurs during periods of energy demand such as fasting, stored TAGs are hydrolyzed by enzymes like adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) to release fatty acids and glycerol into the bloodstream. tugraz.atnih.gov The glycerol is transported to the liver, which, unlike adipose tissue, has high glycerol kinase activity. youtube.com In the liver, glycerol is phosphorylated to form this compound. This G3P can then be used for gluconeogenesis to maintain blood glucose levels or be oxidized for energy. frontiersin.orgyoutube.com Therefore, while G3P is essential for lipid storage in adipocytes, its formation in the liver from mobilized glycerol is a key step in utilizing the glycerol backbone for systemic energy needs.

Involvement in Cellular Signaling and Growth Pathways

Beyond its metabolic roles, this compound functions as a signaling molecule in various contexts. The most well-defined signaling role for G3P is in plant immunity. In mammalian cells, its signaling function is more intricately tied to its metabolic status, influencing cellular decisions related to growth and stress response. By controlling the levels of G3P, cells can regulate the flux through major metabolic pathways, including glycolysis, glucose oxidation, and glycerolipid synthesis. elsevierpure.com This control over metabolic flux is a form of intracellular signaling that impacts cellular redox state (NADH/NAD+ balance) and ATP production. researchgate.net

The metabolism of G3P is also directly linked to cellular growth and proliferation. In some cancer cells, such as prostate cancer, the increased activity of mGPDH is associated with enhanced cell growth and wound healing capabilities. mdpi.com This enzyme is a potent generator of reactive oxygen species (ROS), which at certain levels can act as signaling molecules to promote cancer cell proliferation. nih.gov However, there is also evidence that high concentrations of G3P can suppress the proliferation of certain cancer cells in vitro, suggesting a complex, context-dependent role in regulating cell growth. researchgate.net Recent studies have also uncovered trade-offs between G3P-mediated metabolic adaptations and cell proliferation rates, indicating that the role of G3P in growth is tightly balanced with its function in bioenergetics. nih.gov

Contribution to Plant Immunity and Stress Responses (e.g., Systemic Acquired Resistance)

In plants, this compound has been identified as a critical mobile signaling molecule that induces systemic acquired resistance (SAR). SAR is a broad-spectrum, long-lasting form of immunity throughout the plant that is activated in distal, uninfected tissues following an initial localized pathogen infection.

Research has shown that G3P levels increase in plant tissues in response to pathogen inoculation. Genetic mutants that are unable to synthesize G3P are defective in mounting an SAR response. This defect can be rescued by the external application of G3P. Tracer experiments have demonstrated that a derivative of G3P is transported from the site of primary infection to distal tissues. This systemic transport requires the lipid transfer protein DIR1 (Defective in Induced Resistance 1). A cooperative interaction between G3P and DIR1 is believed to orchestrate the induction of SAR, providing the plant with enhanced protection against secondary infections. This G3P-mediated signaling pathway operates alongside other known SAR signals, such as salicylic acid, forming a robust defense network.

Dysregulation in Metabolic Diseases

Given its central role in linking glucose and lipid metabolism, it is not surprising that the dysregulation of this compound metabolism is closely associated with metabolic diseases.

In the context of obesity, an excess influx of glucose into adipose tissue leads to increased production of this compound. This abundance of G3P drives the esterification of fatty acids, leading to the expansion of fat stores through both an increase in the size of existing adipocytes (hypertrophy) and the formation of new ones (hyperplasia).

Studies have revealed a direct link between the enzymatic machinery of G3P metabolism and obesity. The activity of glycerol-3-phosphate dehydrogenase, the enzyme that produces G3P from DHAP, is significantly elevated in the adipose tissue of obese individuals compared to lean individuals. This enhanced enzyme activity is positively correlated with body mass index (BMI), suggesting it contributes to increased triacylglycerol synthesis and storage in obesity. This provides a greater capacity for fat storage when caloric intake is high.

The central role of G3P in TAG synthesis has made its associated enzymes attractive therapeutic targets. Pharmacological inhibition of glycerol-3-phosphate acyltransferase (GPAT), the first enzyme in the glycerolipid synthesis pathway, has been shown to reduce body weight, adiposity, and food intake while improving insulin sensitivity in diet-induced obese mice. This highlights the potential of targeting G3P metabolism for the treatment of obesity and its related metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. frontiersin.org

Links to Insulin Resistance and Type 2 Diabetes Mellitus

The role of G3P in the development of insulin resistance and Type 2 Diabetes Mellitus is intrinsically linked to its function as the backbone for the synthesis of glycerolipids, including diacylglycerols (DAG) and triacylglycerols (TAG). proquest.comcambridge.org The enzymes responsible for the initial step of this synthesis, glycerol-3-phosphate acyltransferases (GPATs), catalyze the esterification of a fatty acyl-CoA to G3P, forming lysophosphatidic acid. proquest.comcambridge.orgnih.gov

Elevated levels of G3P, often resulting from increased glycolytic flux, can drive the overproduction of TAG and other lipid intermediates. nih.gov An excess flux of these lipid metabolites has been implicated in the development of insulin resistance. nih.gov Specifically, the accumulation of DAG is known to activate protein kinase C (PKC) isoforms, which can interfere with insulin signaling pathways, thereby impairing glucose uptake and utilization in peripheral tissues like skeletal muscle and liver. nih.govcambridge.org

Research has highlighted the significance of different GPAT isoforms in this process. Overexpression of mitochondrial GPAT1, for instance, has been shown to cause hepatic steatosis (fatty liver) and insulin resistance. proquest.comcambridge.org Conversely, knockout of GPAT1 in mice can prevent high-fat diet-induced hepatic steatosis and insulin resistance. proquest.comcambridge.org Similarly, GPAT3 and GPAT4 have also been implicated in insulin resistance. proquest.comcambridge.org Knockout of GPAT3 can improve glucose tolerance in obese mouse models, while GPAT4 knockout mice show protection against diet-induced insulin resistance. proquest.com

These findings underscore the critical role of the G3P-initiated pathway of glycerolipid synthesis in the pathogenesis of insulin resistance.

Table 1: Role of GPAT Isoforms in Insulin Resistance

GPAT Isoform Cellular Localization Role in Insulin Resistance Key Findings
GPAT1 Outer mitochondrial membrane Promotes insulin resistance Overexpression leads to hepatic steatosis and insulin resistance. proquest.comcambridge.org Knockout protects against diet-induced hepatic insulin resistance. proquest.comcambridge.org
GPAT3 Endoplasmic reticulum Implicated in insulin resistance Knockout improves glucose tolerance in obese mouse models. proquest.com

Implications in Non-Alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat, primarily as triglycerides, in the liver. The synthesis of these triglycerides is heavily dependent on the availability of G3P. nih.gov The enzymatic pathway begins with the acylation of G3P by GPAT to form lysophosphatidic acid. nih.gov

In the context of NAFLD, increased hepatic G3P levels, often driven by high carbohydrate intake and subsequent glycolysis, contribute to excessive TAG synthesis and hepatic steatosis. nih.gov Studies have shown that the expression and activity of mitochondrial glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that converts G3P to dihydroxyacetone phosphate (DHAP), are lower in the fatty livers of patients and mice with NAFLD. nih.govnih.govresearchgate.net This deficiency in mGPDH can lead to an accumulation of G3P, further exacerbating triglyceride accumulation and steatosis through enhanced lipogenesis. nih.govnih.gov

Furthermore, liver-specific depletion of mGPDH in mice has been shown to worsen diet-induced hepatic steatosis. nih.govnih.gov Conversely, overexpression of mGPDH can alleviate fatty liver in mouse models. nih.gov The mechanism by which mGPDH deficiency contributes to NAFLD may also involve the induction of endoplasmic reticulum (ER) stress. nih.govnih.govresearchgate.net

The enzyme GPAT1 is also a key player in NAFLD. nih.gov Its activity accounts for a significant portion of the total GPAT activity in the liver. nih.gov Hepatic GPAT1 expression is elevated in various models of NAFLD, and there is a direct correlation between GPAT1 mRNA levels and the severity of the liver disease. nih.gov

Observed Alterations in Neurodegenerative Conditions (e.g., Alzheimer's Disease)

While research into the direct role of this compound in neurodegenerative conditions like Alzheimer's disease is still emerging, alterations in lipid metabolism are a known hallmark of the disease. Given G3P's central role in the synthesis of glycerophospholipids, which are essential components of neuronal membranes, disruptions in its metabolism could have significant implications for neuronal function and integrity.

Changes in the composition of brain phospholipids (B1166683) have been reported in Alzheimer's disease, suggesting dysregulation of the pathways in which G3P is a key precursor. Further investigation is needed to fully elucidate the specific alterations in G3P metabolism within the context of neurodegenerative disorders and to determine whether these changes are a cause or a consequence of the disease process.

Role in Cancer Cell Metabolism and Proliferation

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival. nih.gov This includes alterations in both glucose and lipid metabolism, where this compound plays a crucial connecting role. researchgate.netnih.gov G3P serves as a fundamental building block for the synthesis of glycerophospholipids, which are essential for the formation of new cell membranes in rapidly dividing cancer cells. amegroups.orgnih.gov

The generation of G3P in cancer cells can occur through the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). amegroups.org This links the heightened glycolytic rate observed in many cancers (the Warburg effect) directly to lipid biosynthesis. amegroups.org

Several enzymes involved in G3P metabolism have been implicated in cancer progression. Glycerol-3-phosphate acyltransferases (GPATs), which catalyze the first step in glycerolipid synthesis from G3P, are of particular interest. amegroups.orgaacrjournals.org The product of this reaction, lysophosphatidic acid (LPA), is a signaling molecule that can promote cell proliferation, migration, and survival. amegroups.orgaacrjournals.orgresearchgate.net

Studies have shown that GPAT1 (also known as GPAM) promotes tumor cell migration and is associated with poor survival in ovarian carcinoma. aacrjournals.org Additionally, mice deficient in GPAT1 have been found to have a reduced susceptibility to hepatocellular carcinoma. amegroups.org

The glycerol-3-phosphate shuttle, which consists of cytosolic GPD1 and mitochondrial GPD2, also plays a role in cancer cell metabolism. researchgate.netnih.gov These enzymes are involved in mitochondrial bioenergetics and the balance between glycolysis and lipid metabolism. researchgate.netnih.gov In many cancer types, GPD1 is suggested to act as a tumor suppressor, while GPD2 often functions as a tumor promoter. nih.gov The activity of mGPDH (GPD2) is increased in some cancers, such as prostate cancer, and may be involved in metabolic adaptations that support tumor growth. nih.gov

Table 2: Key Molecules in G3P-Related Cancer Metabolism

Molecule Role in Cancer Mechanism
This compound (G3P) Precursor for lipid synthesis Provides the backbone for the synthesis of glycerophospholipids required for membrane formation in proliferating cancer cells. amegroups.orgnih.gov
Glycerol-3-phosphate acyltransferase 1 (GPAT1) Promotes tumor progression Catalyzes the formation of lysophosphatidic acid (LPA), a signaling molecule that enhances tumor cell migration. amegroups.orgaacrjournals.org

Importance in Microbial Physiology and Virulence

This compound is a central metabolite in many microorganisms, playing a key role in both energy metabolism and the biosynthesis of cellular components. Its metabolism is often crucial for the adaptation of pathogenic microbes to their host environment and can be directly linked to their virulence.

Glycerol Metabolism in Pathogenic Bacteria (e.g., Pseudomonas aeruginosa, Rickettsia prowazekii)

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that can cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis (CF). nih.govnih.govnih.gov This bacterium can utilize glycerol, which is available in the host environment, as a carbon source. nih.govnih.gov The metabolism of glycerol in P. aeruginosa begins with its phosphorylation to G3P by glycerol kinase (GlpK). nih.govresearchgate.netasm.org G3P is then oxidized to DHAP by an sn-glycerol-3-phosphate dehydrogenase (GlpD). researchgate.netmicrobiologyresearch.org

The homeostasis of G3P is critical for the physiology of P. aeruginosa. nih.govnih.gov Accumulation of G3P, for instance due to a mutation in the glpD gene, can lead to impaired growth and reduced production of virulence factors such as pyocyanin. nih.govnih.gov Furthermore, a mutation in the gene required for glycerol utilization has been shown to impact the production of several virulence factors. nih.gov This suggests that interference with this metabolic pathway could have therapeutic potential. nih.gov

Rickettsia prowazekii

Rickettsia prowazekii is an obligate intracellular pathogen and the causative agent of epidemic typhus. nih.govnih.gov Due to its parasitic lifestyle, it has a reduced genome and relies on the host cell for many essential nutrients. nih.govnih.gov R. prowazekii lacks the metabolic pathways to synthesize G3P from glycolytic intermediates. nih.gov Instead, it has evolved a novel pathway to acquire this crucial precursor for phospholipid biosynthesis. nih.govnih.gov

This bacterium possesses an sn-glycerol-3-phosphate dehydrogenase (GpsA) that can convert DHAP to G3P. nih.govnih.gov R. prowazekii is capable of transporting DHAP from the host cell cytosol to be used as a substrate for its GpsA enzyme, thereby generating the G3P necessary for building its own membranes. nih.govnih.govasm.org This highlights a unique metabolic adaptation that is essential for the survival and replication of this intracellular pathogen.

Glycerol Metabolism in Parasites (e.g., Trypanosoma brucei)

Trypanosoma brucei

Trypanosoma brucei is the protozoan parasite responsible for human African trypanosomiasis, also known as sleeping sickness. plos.org The metabolism of this parasite undergoes significant changes as it transitions between its insect vector and mammalian host.

In the procyclic form, which resides in the tsetse fly, the parasite shows a preference for glycerol over glucose as a carbon source. plos.org This is unusual among eukaryotes. nih.gov The molecular basis for this preference lies in a "metabolic contest" within the parasite's glycosomes, which are peroxisome-like organelles where the initial steps of both glycolysis and glycerol metabolism occur. plos.orgnih.gov The activity of glycerol kinase (GK), the first enzyme in glycerol metabolism, is significantly higher than that of hexokinase (HK), the first enzyme in glycolysis. plos.org This leads to a competition for ATP within the glycosome, with GK outcompeting HK, resulting in the preferential utilization of glycerol. plos.org

The bloodstream form of the parasite, which infects mammals, was thought to rely solely on glucose. However, it has been shown that these forms can also grow efficiently in the absence of glucose as long as glycerol is available. plos.org This metabolic flexibility may be important for the parasite's survival in different host tissues where nutrient availability can vary. nih.govplos.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diacylglycerol
Triacylglycerol
Fatty acyl-CoA
Lysophosphatidic acid
Dihydroxyacetone phosphate
Pyocyanin
Glucose
ATP

Advanced Research Methodologies for Investigating Sn Glycerol 3 Phosphate

Genomic and Proteomic Approaches for Pathway Elucidation

Genomic and proteomic approaches have been instrumental in identifying and characterizing the genes and proteins involved in G3P metabolism. Transcriptome-guided parsimonious flux analysis, for example, can be used to predict carbon sources in different growth media, including G3P. researchgate.net This approach utilizes gene expression data to constrain metabolic models and improve predictions of metabolic behavior. researchgate.net

Proteomic analysis, the large-scale study of proteins, has been used to investigate the effects of genetic perturbations on G3P-related pathways. For instance, a comparative proteomic analysis of a glpdAc knockout mutant in Acidovorax citrulli revealed that many proteins related to various metabolic pathways, including carbohydrate metabolism, were affected by the absence of the putative glycerol-3-phosphate dehydrogenase. koreascience.kr This demonstrates the pleiotropic effects of G3P metabolism and its interconnection with other cellular processes. koreascience.kr

Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography, Homology Modeling)

Structural biology techniques are crucial for understanding the function of enzymes involved in G3P metabolism at a molecular level. X-ray crystallography has been successfully employed to determine the three-dimensional structures of key enzymes. For example, the structures of the fully active E. coli sn-glycerol-3-phosphate dehydrogenase (GlpD) have been reported at high resolution, both in its native form and complexed with substrate analogues and products. pnas.orgpnas.org These structures have revealed the conformational states of the enzyme and delineated the residues involved in substrate binding and catalysis. pnas.orgpnas.org

Similarly, the crystal structure of the periplasmic binding protein UgpB in complex with G3P has been solved, revealing the key interactions responsible for substrate specificity. nih.gov This structural information is invaluable for understanding how the transporter preferentially binds G3P. nih.gov Homology modeling can be used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein of known structure. This technique was used to show the high similarity of the putative G3P dehydrogenase in Acidovorax citrulli to other bacterial G3P dehydrogenases. koreascience.kr

Table 1: Examples of Structural Studies on Enzymes in the sn-Glycerol 3-phosphate Pathway

Enzyme Organism Technique Key Findings
sn-Glycerol-3-phosphate dehydrogenase (GlpD) Escherichia coli X-ray Crystallography Revealed conformational states and residues for substrate binding and catalysis. pnas.orgpnas.org
sn-Glycerol-3-phosphate acyltransferase Escherichia coli Freeze-fracture-etch shadowing Showed the enzyme forms ordered tubular arrays within the cell. nih.gov
UgpB (periplasmic binding protein for G3P) Escherichia coli X-ray Crystallography Identified key tryptophan residues for preferential G3P binding. nih.gov

Metabolic Flux Analysis and Stable Isotope Tracing (e.g., 13C-Glucose Labeling)

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov When combined with stable isotope tracing, it provides a detailed picture of how metabolites are processed through different pathways. nih.govcreative-proteomics.com For example, using 13C-labeled glucose, researchers can track the carbon atoms as they are incorporated into downstream metabolites, including G3P and its derivatives. nih.govnih.govcreative-proteomics.com

This approach allows for the determination of the relative contributions of different pathways to G3P synthesis and consumption. creative-proteomics.com For instance, by analyzing the labeling patterns of metabolites in the upper glycolysis pathway, the reversibility of reactions and the recombination of carbon backbones can be observed. nih.gov This level of detail is crucial for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations. creative-proteomics.com

In Vitro and In Vivo Enzymatic Activity Assays

The direct measurement of enzyme activity is fundamental to characterizing the components of the G3P pathway. A variety of in vitro and in vivo assays have been developed for this purpose. Commercially available assay kits provide sensitive methods for quantifying G3P levels. aatbio.com These kits often utilize a coupled enzyme reaction where G3P is oxidized to produce a detectable signal, such as a colorimetric or fluorimetric readout. aatbio.com

To obtain more physiologically relevant data, efforts have been made to develop standardized in vivo-like assay conditions. tno.nl This involves creating a medium that mimics the intracellular environment of the organism being studied, including factors like pH, ionic strength, and metabolite concentrations. tno.nl Measuring enzyme activities under these conditions can provide a more accurate representation of their function within the cell. tno.nl Furthermore, assays have been developed to determine the regiospecificity of enzymes like glycerol-3-phosphate acyltransferase (GPAT), distinguishing between acylation at the sn-1 and sn-2 positions of G3P. nih.gov

Table 2: Comparison of G3P Assay Kits

Assay Type Detection Limit Format Signal Readout
Colorimetric 12.5 µM 96-well or 384-well plate Absorbance at ~576±5 nm aatbio.com
Fluorimetric 0.41 µM (41 picomoles) 96-well or 384-well plate Fluorescence at Ex/Em = ~540/590 nm aatbio.com

Genetic Perturbation Models (e.g., Gene Knockouts, Overexpression, RNA Interference)

Altering the expression of genes involved in G3P metabolism is a powerful strategy to investigate their function. Gene knockout models, where a specific gene is deleted from the genome, have been instrumental in defining the physiological role of enzymes like glycerol-3-phosphate dehydrogenase (GPDH). nih.govresearchgate.netplos.org For example, a gpdhΔ mutant of the fungal pathogen Colletotrichum gloeosporioides showed severe defects in carbon utilization, which could be rescued by the addition of glycerol (B35011). nih.gov This provided strong evidence for the importance of glycerol as a nutrient transferred from the host plant. nih.gov

The availability of GPDH-null mice has also been a valuable resource, although the physiological role of the enzyme in some tissues remains unclear due to compensatory metabolic pathways. nih.govresearchgate.netplos.orgnih.gov In addition to knockouts, overexpression studies, where the expression of a gene is increased, and RNA interference (RNAi), which reduces gene expression, are also valuable tools for studying the consequences of altered G3P metabolism. Genetic analysis of different inbred mouse strains has revealed that the levels of GPDH are regulated by at least two genes, and that higher enzyme synthesis rates are determined by elevated levels of GPDH mRNA. nih.gov

Application of Small Molecule Inhibitors and Activators of this compound Pathways

Small molecule inhibitors and activators are valuable tools for the acute and reversible modulation of enzyme activity, allowing for the study of the immediate effects of pathway perturbation. A novel class of cell-permeant small-molecule inhibitors of mitochondrial this compound dehydrogenase (mGPDH) has been discovered through small-molecule screening. nih.govnih.gov These inhibitors, with a core benzimidazole-phenyl-succinamide structure, have been characterized for their potency and selectivity. nih.govnih.gov

Structure-activity relationship studies have identified key chemical features necessary for inhibition. nih.gov For instance, two compounds, iGP-1 and iGP-5, were found to be mixed inhibitors with IC50 values in the low micromolar range. nih.govnih.gov The development of such chemical probes provides a means to investigate the role of G3P metabolism in both isolated systems and intact cells. nih.govnih.gov

Table 3: Properties of Novel mGPDH Inhibitors

Compound IC50 for mGPDH Enzymatic Activity IC50 for mGPDH H2O2 Production
iGP-1 6.0 µM plos.org 14.2 µM plos.org
iGP-5 1.0 µM plos.org 1.0 µM plos.org

Live-Cell Imaging and Advanced Spectroscopic Techniques for Metabolic Monitoring

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time and in their native environment. leica-microsystems.com This technique has been used to confirm the cell permeability of small molecule inhibitors of mGPDH. nih.govnih.gov By observing the intrinsic fluorescence of these compounds, researchers can provide evidence that they can cross cellular membranes and reach their intracellular target. nih.govnih.gov

Advanced spectroscopic techniques and the development of fluorescent biosensors could enable the direct monitoring of G3P levels and fluxes within living cells. While specific examples for G3P are emerging, techniques like ion imaging, which uses fluorescent dyes or proteins to monitor changes in ion concentrations, provide a framework for how such metabolic monitoring could be achieved. leica-microsystems.com These methods offer the potential to study the spatiotemporal dynamics of G3P metabolism with high resolution. leica-microsystems.com

Future Directions and Therapeutic Potential

Emerging Research Frontiers in sn-Glycerol 3-phosphate Biology

Recent discoveries have expanded our understanding of G3P's role beyond its canonical functions, opening up new avenues of investigation. A significant development is the characterization of a mammalian glycerol-3-phosphate phosphatase (G3PP), which hydrolyzes G3P to glycerol (B35011). This enzyme adds a new layer of regulation to cellular G3P levels and is being explored for its role in protecting against metabolic stress.

Key emerging research areas include:

G3P in Cellular Signaling: Beyond its metabolic roles, G3P is emerging as a signaling molecule. For instance, in plants, G3P has been identified as a critical mobile signal for systemic immunity. Research is ongoing to determine if similar signaling roles exist in mammalian cells, potentially linking metabolic status directly to cellular signaling pathways.

The Glycerol 3-Phosphate Shuttle and Neurological Function: The glycerol-3-phosphate shuttle, which transports reducing equivalents from the cytosol to the mitochondrial electron transport chain, is being investigated for its specific roles in neuronal energy metabolism. Studies suggest it may function as a backup system to ensure metabolic flexibility and safeguard ATP supply during high electrical activity in neurons, with implications for understanding and potentially treating neurological disorders.

G3P and Cancer Metabolism: The role of G3P metabolism in cancer is a rapidly evolving field. Altered G3P metabolism, including the expression of glycerol-3-phosphate dehydrogenases (GPD1 and GPD2), has been linked to various cancers. For example, reduced expression of GPD1 has been identified as a tumor suppressor in breast cancer and is associated with poorer survival outcomes. Conversely, mitochondrial GPD2 is being explored as a potential therapeutic target in prostate cancer due to its role in reactive oxygen species (ROS) production.

Table 1: Key Enzymes in this compound Metabolism and Their Emerging Roles

EnzymeGene SymbolLocationEmerging RoleAssociated Pathologies
Glycerol-3-phosphate dehydrogenase 1GPD1CytosolTumor suppressor, regulation of NADH/NAD+ ratioBreast Cancer
Glycerol-3-phosphate dehydrogenase 2GPD2Mitochondrial Inner MembraneROS production, metabolic adaptation in cancerProstate Cancer, Type II Diabetes
Glycerol-3-phosphate phosphataseG3PP/PGP-Protection against metabolic stress, regulation of G3P levelsCardiometabolic diseases
Glycerol-3-phosphate acyltransferaseGPATMitochondrial Outer Membrane & Endoplasmic ReticulumRegulation of triacylglycerol synthesisMetabolic Syndrome, Obesity, Liver Steatosis

Strategies for Therapeutic Targeting of this compound Metabolic Pathways in Disease

The integral role of G3P metabolism in various diseases has led to the exploration of therapeutic strategies aimed at modulating the activity of key enzymes in its pathways.

Inhibitors of G3P Metabolic Enzymes: The development of small molecule inhibitors targeting enzymes in the G3P pathway is a primary focus.

Mitochondrial this compound dehydrogenase (mGPDH/GPD2) inhibitors: Novel cell-permeant small-molecule inhibitors of mGPDH have been developed and are being used as tools to investigate the role of G3P metabolism. These inhibitors, such as iGP-1 and iGP-5, have shown the potential to decrease glycerol phosphate-dependent respiration. Given the role of GPD2 in the survival of certain cancer cells, these inhibitors are being investigated as potential cancer therapeutics.

Glycerol-3-phosphate acyltransferase (GPAT) inhibitors: GPAT catalyzes the initial and rate-limiting step in the synthesis of glycerolipids. Inhibitors of GPAT are being designed and synthesized to combat obesity and other diseases associated with increased triacylglycerol mass.

Modulation of G3P Levels: Strategies to directly modulate cellular G3P levels are also being considered. Enhancing the activity of G3PP, for example, could protect against the detrimental effects of excess glucose by converting G3P to glycerol, which can then be exported from the cell. This approach could be beneficial in managing cardiometabolic diseases.

Table 2: Therapeutic Strategies Targeting this compound Pathways

Therapeutic StrategyTarget Enzyme/ProcessPotential Disease ApplicationResearch Findings
Small Molecule InhibitionMitochondrial this compound dehydrogenase (mGPDH/GPD2)Cancer (e.g., Prostate)Novel inhibitors like iGP-1 and iGP-5 have been identified and show promise in preclinical studies.
Small Molecule InhibitionGlycerol-3-phosphate acyltransferase (GPAT)Metabolic Syndrome, ObesitySynthetic inhibitors have been developed and show moderate GPAT inhibitory activity in vitro.
Enzyme Activity EnhancementGlycerol-3-phosphate phosphatase (G3PP)Cardiometabolic DiseasesElevated G3PP activity has been shown to protect against excess fat accumulation and hyperinsulinemia.

Biotechnological Applications and Synthetic Biology Approaches

The central metabolic position of G3P makes its pathway a prime target for metabolic engineering to produce valuable chemicals and biofuels.

Metabolic Engineering for Biofuel and Chemical Production: Synthetic biology approaches are being used to engineer microorganisms to efficiently convert substrates like glycerol into value-added products.

Enhanced Lipid Production: In photosynthetic microorganisms like Synechocystis sp. PCC 6803, metabolic engineering to enhance G3P synthesis has been shown to increase lipid production for biofuels. This involves the introduction of heterologous genes encoding for glycerol-3-phosphate dehydrogenase (GPD) and diacylglycerol acyltransferase (DGAT).

Amino Acid Production: Organisms like Corynebacterium glutamicum, which are used for industrial amino acid production, have been engineered to utilize glycerol as a carbon source by introducing genes for glycerol kinase and glycerol-3-phosphate dehydrogenase.

Production of 3-Hydroxypropionic Acid (3-HP): The glucose-to-glycerol pathway has been engineered in Klebsiella pneumoniae to produce 3-HP, a valuable platform chemical. This involves expressing genes for glycerol-3-phosphate dehydrogenase (gpd1) and glycerol-3-phosphatase (gpp2) from Saccharomyces cerevisiae.

Improving Glycerol Utilization: A significant amount of crude glycerol is generated as a byproduct of biodiesel production. Metabolic engineering efforts are focused on enabling various microorganisms to efficiently utilize this glycerol as a feedstock for the production of a wide range of chemicals.

Table 3: Biotechnological Applications Involving this compound Pathways

ApplicationOrganismEngineered PathwayProductKey Findings
Biofuel ProductionSynechocystis sp. PCC 6803Enhanced G3P synthesis via heterologous GPD and DGAT expressionLipidsIncreased lipid content and productivity.
Amino Acid ProductionCorynebacterium glutamicumIntroduction of glycerol utilization pathway (glpF, glpK, glpD)Glutamate, LysineEnabled growth on glycerol and production of amino acids from glycerol.
Chemical ProductionKlebsiella pneumoniaeEngineering of glucose-to-glycerol pathway (gpd1, gpp2)3-Hydroxypropionic Acid (3-HP)Successful production of 3-HP from glucose via a glycerol intermediate.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying sn-glycerol 3-phosphate in cellular systems?

  • Methodological Answer : Quantification typically employs enzymatic assays coupled with spectrophotometric or fluorometric detection. For example, sn-glycerol 3-phosphate dehydrogenase (GPDH) catalyzes its oxidation to dihydroxyacetone phosphate (DHAP), with NADH production measured at 340 nm . Fluorometric kits (e.g., Abcam’s Glyceraldehyde 3-Phosphate Assay Kit) use enzyme-coupled reactions with Amplex Red for sensitive detection in adherent/suspension cells or tissues . Ensure controls for NADH autofluorescence or interference from cellular reductants.

Q. How is sn-glycerol 3-phosphate synthesized for in vitro studies?

  • Methodological Answer : Chemical synthesis involves phosphorylation of glycerol derivatives. A validated route includes cyclopentyl acetic acid intermediates via NaN₃-mediated reactions under reflux (e.g., Scheme 2 in Design, Synthesis, and Biological Evaluation...). Purity (>98%) is confirmed by HPLC, and stability is maintained at -20°C in lyophilized form .

Q. What are the primary metabolic pathways involving sn-glycerol 3-phosphate?

  • Methodological Answer : Key pathways include:

  • Lipid biosynthesis : sn-Glycerol 3-phosphate serves as the backbone for phospholipid and triglyceride synthesis.
  • Glycerol-phosphate shuttle : Cytosolic GPDH reduces DHAP to sn-glycerol 3-phosphate using NADH, which is reoxidized by mitochondrial GPDH linked to the electron transport chain .
  • Experimental validation requires isotopic tracing (¹³C/²H-labeled substrates) and knockout models (e.g., GPD2 antibodies to disrupt mitochondrial activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sn-glycerol 3-phosphate’s role in oxidative stress?

  • Methodological Answer : Conflicting data on pro-/antioxidant effects arise from compartment-specific roles. For example:

  • Mitochondrial : sn-Glycerol 3-phosphate dehydrogenase (mGPDH) generates superoxide as a byproduct, measurable via Amplex Red/H₂O₂ assays .
  • Cytosolic : NADH regeneration via the glycerol-phosphate shuttle may reduce oxidative stress.
  • Resolution : Use tissue-specific GPD2 knockouts and site-directed probes (e.g., mitochondrially targeted HyPer) to compartmentalize ROS measurements .

Q. What experimental designs are optimal for studying sn-glycerol 3-phosphate transport in E. coli?

  • Methodological Answer : The ugp ABC transporter (comprising UgpA, UgpB, UgpC, UgpE) is studied via:

  • Competitive inhibition assays : Use analogs like glyceraldehyde 3-phosphate to block uptake .
  • Mutant strains : Compare transport efficiency in ugpB knockouts via radiolabeled (³²P) sn-glycerol 3-phosphate .
  • Binding kinetics : Surface plasmon resonance (SPR) with purified UgpB periplasmic protein .

Q. How do novel inhibitors of mitochondrial GPDH (e.g., iGP-1) affect energy metabolism?

  • Methodological Answer : Characterize inhibitors using:

  • Oxygen consumption rate (OCR) : Measure via Seahorse Analyzer in cells treated with iGP-1 (IC₅₀ ~470 nM). Reduced OCR indicates disrupted electron flow from mGPDH to Complex III .
  • Metabolomics : LC-MS profiling reveals accumulation of DHAP and NADH/NAD⁺ ratio shifts .
  • Selectivity testing : Confirm absence of off-target effects on cGPDH or lactate dehydrogenase via enzyme-specific assays .

Data Analysis and Interpretation

Q. How should researchers address variability in sn-glycerol 3-phosphate assay results across cell types?

  • Methodological Answer :

  • Normalization : Use protein content (Bradford assay) or cell count for intersample comparisons .
  • Matrix effects : Spiked recovery experiments in lysates to assess interference .
  • Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group studies, reporting effect sizes and confidence intervals .

Q. What are the limitations of fluorometric sn-glycerol 3-phosphate detection in vivo?

  • Methodological Answer :

  • Sensitivity : Detection thresholds (~0.1 nmol/mg protein) may miss low-abundance pools .
  • Compartmentalization : Cannot distinguish cytosolic vs. mitochondrial pools without subcellular fractionation .
  • Dynamic range : Saturating substrate concentrations may skew kinetic analyses .

Tables

Table 1 : Key Enzymes in sn-Glycerol 3-Phosphate Metabolism

EnzymeEC NumberRoleInhibitors/ActivatorsReference
Cytosolic GPDH1.1.1.8NAD⁺-dependent reduction of DHAPAminooxyacetate (transaminase blocker)
Mitochondrial GPDH1.1.5.3FAD-linked oxidation to DHAPiGP-1, Atpenin A5
Glycerol-3P acyltransferase2.3.1.15Phospholipid synthesisThioesterase mimics

Table 2 : Stability of sn-Glycerol 3-Phosphate in Storage

FormTemperatureStability Duration
Lyophilized-20°C≥2 years
Aqueous-80°C6 months
In solvent-20°C1 month

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